molecular formula C17H11Cl2N5O3 B3439261 4-(5-{3-[(2,4-dichlorophenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

4-(5-{3-[(2,4-dichlorophenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B3439261
M. Wt: 404.2 g/mol
InChI Key: MFOAIXGCTMJEGU-UHFFFAOYSA-N
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Description

The compound “4-(5-{3-[(2,4-dichlorophenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine” is a complex organic molecule that contains two oxadiazole rings, a dichlorophenoxy group, and an amine group. Oxadiazole rings are five-membered heterocycles containing three carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, oxadiazole derivatives are typically synthesized through cyclization reactions involving appropriate precursors . The presence of the dichlorophenoxy group suggests that a halogenation reaction may be involved in its synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two oxadiazole rings, which are aromatic and contribute to the compound’s stability . The dichlorophenoxy group is likely to be electron-withdrawing, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxadiazole rings and the dichlorophenoxy group. The oxadiazole rings could potentially undergo electrophilic substitution reactions . The dichlorophenoxy group could be susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole rings could contribute to its stability and solubility. The dichlorophenoxy group could influence its polarity .

Future Directions

Future research could focus on exploring the biological activities of this compound, given the known activities of oxadiazole derivatives . Additionally, studies could investigate its synthesis and reactivity to further understand its chemical behavior.

Properties

IUPAC Name

4-[5-[3-[(2,4-dichlorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5O3/c18-11-4-5-13(12(19)7-11)25-8-9-2-1-3-10(6-9)17-21-16(24-26-17)14-15(20)23-27-22-14/h1-7H,8H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOAIXGCTMJEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NO2)C3=NON=C3N)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-{3-[(2,4-dichlorophenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-(5-{3-[(2,4-dichlorophenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 3
Reactant of Route 3
4-(5-{3-[(2,4-dichlorophenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 4
Reactant of Route 4
4-(5-{3-[(2,4-dichlorophenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 5
Reactant of Route 5
4-(5-{3-[(2,4-dichlorophenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 6
Reactant of Route 6
4-(5-{3-[(2,4-dichlorophenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

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